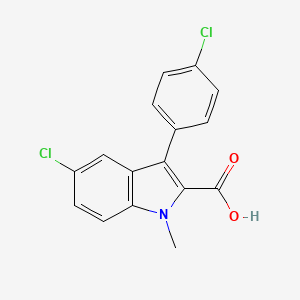

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid, is a chlorinated indole derivative. Indole derivatives are an important class of compounds with a wide range of biological activities. They are known to interact with various receptors in the body and can serve as potent pharmacological agents. The presence of chlorine atoms and a carboxylic acid group in the molecule suggests that it may have unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of chlorinated indole derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired biological activity. For example, the synthesis of related compounds has been guided by 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity . The synthesis of another chlorinated indole derivative involved a novel synthetic route with an overall yield of 14.2%, indicating the challenges associated with such syntheses .

Molecular Structure Analysis

The molecular structure of chlorinated indole derivatives is often characterized using various spectroscopic techniques, including NMR and MS, as well as crystallographic techniques . These studies provide detailed information on the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. Density functional theory (DFT) calculations are also commonly used to predict and confirm the molecular structure .

Chemical Reactions Analysis

Chlorinated indole derivatives can participate in a variety of chemical reactions, depending on their functional groups and substitution patterns. The presence of a carboxylic acid group, for instance, allows for the formation of amides and esters, which can significantly alter the compound's properties . Additionally, the reactivity of the chlorine atoms can lead to further substitution reactions, potentially yielding a wide array of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like chlorine can affect the compound's acidity and its ability to form hydrogen bonds . Crystallographic studies provide insights into the solid-state packing of these molecules, which is influenced by weak intermolecular interactions such as hydrogen bonding and π-π stacking . These properties are important for the compound's behavior in biological systems and its formulation into drugs.

Scientific Research Applications

-

Synthesis and Structural Insights

- Field : Organic Chemistry

- Application : This compound is used as an intermediate in the synthesis of a variety of biologically active compounds, including pharmaceuticals and agrochemicals.

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

-

Chemical Reactions and Derivatives

- Field : Organic Synthesis

- Application : The compound serves as a precursor in various chemical reactions.

- Method : It has been used in Sonogashira-type reactions to create pyrazolo [4,3-c]pyridines.

- Results : These processes involve cross-coupling reactions with alkynes, followed by microwave-assisted treatment.

-

Structural and Molecular Studies

- Field : Crystallography

- Application : Investigations into the crystal structures of N-substituted pyrazolines derived from similar compounds provide detailed understanding of their molecular geometry and potential interactions in crystalline forms.

- Method : X-ray diffraction methods are used to reveal its crystal structure.

- Results : These insights are crucial for the design and development of new materials and chemical entities.

-

Fluorescence Properties

- Field : Physical Chemistry

- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

-

Pharmaceutical Applications

- Field : Pharmacology

- Application : Pyrazoline derivatives have been used in certain antidepressants, antihypertensive drug molecules and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant and anti-inflammatory.

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

-

Textile Industry Applications

- Field : Textile Industry

- Application : Triarylpyrazoline compounds have been used as fluorescent whitening agents.

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

-

Metal Ion Fluorescent Probe

- Field : Analytical Chemistry

- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have been used as metal ion fluorescent probes . They have excellent selectivity for Ag+ detection .

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

-

Laser Dyes and Fluorescent Probes

- Field : Optics

- Application : Pyrazoline derivatives have been used as laser dyes and fluorescent probes . Their applications in high-tech fields have been developed by leaps and bounds .

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

-

Organic Nonlinear Optical Materials and Photorefractive Materials

- Field : Material Science

- Application : 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from similar compounds, have been used as organic nonlinear optical materials and photorefractive materials .

- Method : The synthesis involves cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c1-19-13-7-6-11(18)8-12(13)14(15(19)16(20)21)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTZKCOKICLBDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

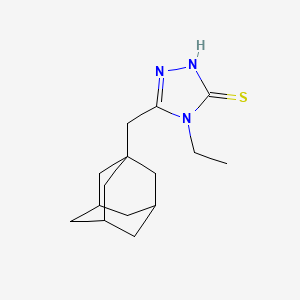

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)